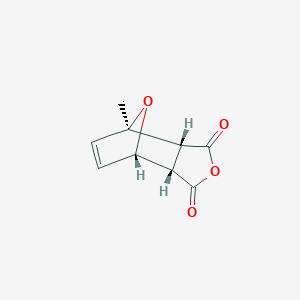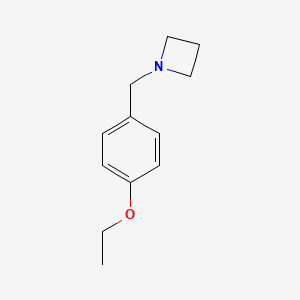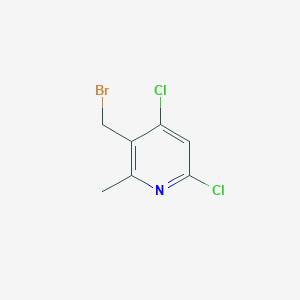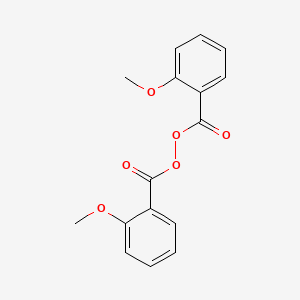
Di-tert-Butyl (3-formylphenyl)imidodicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-Butyl (3-formylphenyl)imidodicarbonate is an organic compound with the molecular formula C17H23NO5 and a molecular weight of 321.37 g/mol . It is a white solid that is soluble in organic solvents . This compound is used as a reagent in organic synthesis, particularly for the preparation of primary amines from alkyl halides .
Méthodes De Préparation
The synthesis of Di-tert-Butyl (3-formylphenyl)imidodicarbonate typically involves the reaction of tert-butyl imidodicarbonate with 3-formylphenyl derivatives under controlled conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Di-tert-Butyl (3-formylphenyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the tert-butyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
Di-tert-Butyl (3-formylphenyl)imidodicarbonate has several scientific research applications:
Chemistry: It is used as a reagent for the synthesis of primary amines and other nitrogen-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of Di-tert-Butyl (3-formylphenyl)imidodicarbonate involves its reactivity with nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl groups can be cleaved under acidic conditions to release the active imidodicarbonate moiety . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Di-tert-Butyl (3-formylphenyl)imidodicarbonate can be compared with similar compounds such as:
Di-tert-butyl-iminodicarboxylate: This compound is used as a reagent for the preparation of primary amines from alkyl halides and is popularized as an alternative to the Gabriel synthesis.
Di-tert-butyl dicarbonate: Commonly used as a protecting group for amines in organic synthesis.
Di-tert-butyl malonate: Used in the synthesis of various organic compounds through malonate chemistry.
The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of nitrogen-containing compounds and its potential use in various scientific research fields .
Propriétés
Formule moléculaire |
C17H23NO5 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
tert-butyl N-(3-formylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-8-12(10-13)11-19/h7-11H,1-6H3 |
Clé InChI |
ZEDJQFZREAWAEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)C=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Butyl-3h-imidazo[4,5-c]pyridin-4(5h)-one](/img/structure/B15331175.png)
![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15331181.png)




![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)

![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)


